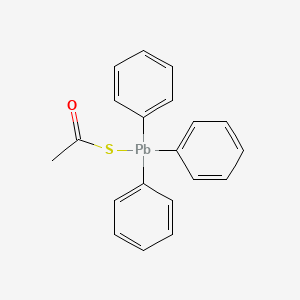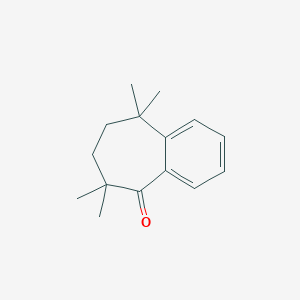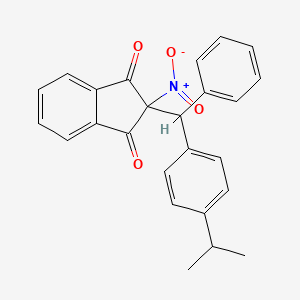
Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane is a compound that has garnered interest in the field of organic chemistry due to its unique structural properties. This compound features a phosphane core bonded to three thiophene rings, each substituted with a trimethylsilanyl group. The presence of these groups imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane typically involves the reaction of phosphane with 5-trimethylsilanyl-thiophene. The reaction conditions often require the use of a base to deprotonate the thiophene, facilitating its nucleophilic attack on the phosphane center. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphane center.
Substitution: The trimethylsilanyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different electronic and steric properties.
Aplicaciones Científicas De Investigación
Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, where its unique electronic properties can influence the behavior of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is investigated for its potential use in materials science, including the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane exerts its effects is primarily through its interaction with molecular targets such as metal ions or biological macromolecules. The trimethylsilanyl groups can modulate the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. The thiophene rings provide a conjugated system that can interact with π-electron systems, further influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Tris-(2-thiophenyl)-phosphane: Lacks the trimethylsilanyl groups, resulting in different electronic properties.
Tris-(5-trimethylsilanyl-furan-2-YL)-phosphane: Similar structure but with furan rings instead of thiophene, leading to different reactivity.
Tris-(5-trimethylsilanyl-pyrrole-2-YL)-phosphane: Contains pyrrole rings, which can alter the compound’s electronic and steric characteristics.
Uniqueness
Tris-(5-trimethylsilanyl-thiophen-2-YL)-phosphane is unique due to the presence of trimethylsilanyl groups on the thiophene rings. These groups significantly influence the compound’s electronic properties, making it distinct from other similar compounds. The combination of a phosphane core with substituted thiophene rings provides a versatile platform for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C21H33PS3Si3 |
|---|---|
Peso molecular |
496.9 g/mol |
Nombre IUPAC |
tris(5-trimethylsilylthiophen-2-yl)phosphane |
InChI |
InChI=1S/C21H33PS3Si3/c1-26(2,3)19-13-10-16(23-19)22(17-11-14-20(24-17)27(4,5)6)18-12-15-21(25-18)28(7,8)9/h10-15H,1-9H3 |
Clave InChI |
KYTZHXHQAJXQCB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(S1)P(C2=CC=C(S2)[Si](C)(C)C)C3=CC=C(S3)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B11967289.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967294.png)

![2-{(E)-[(4-ethylphenyl)imino]methyl}phenol](/img/structure/B11967297.png)
![4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate](/img/structure/B11967299.png)

![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)


![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
